3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid is a complex organic compound characterized by the presence of a sulfinyl group attached to a dodecane chain, an indole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the sulfochlorination of n-dodecane using sulfuryl chloride under visible light to produce dodecane-1-sulfonyl chloride . This intermediate is then reacted with an indole derivative under controlled conditions to introduce the indole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation Products: 3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid
Reduction Products: 3-(Dodecane-1-sulfide)-1-methyl-1H-indole-2-carboxylic acid
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The indole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid
- 3-(Dodecane-1-sulfide)-1-methyl-1H-indole-2-carboxylic acid
- 3-(Dodecane-1-sulfinyl)-2-methylpropanoic acid
Uniqueness
3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of the sulfinyl group, which imparts distinct redox properties.
Properties
CAS No. |
872593-11-8 |
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Molecular Formula |
C22H33NO3S |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
3-dodecylsulfinyl-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C22H33NO3S/c1-3-4-5-6-7-8-9-10-11-14-17-27(26)21-18-15-12-13-16-19(18)23(2)20(21)22(24)25/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,24,25) |
InChI Key |
TZZOZVQKMOWXAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)C1=C(N(C2=CC=CC=C21)C)C(=O)O |
Origin of Product |
United States |
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